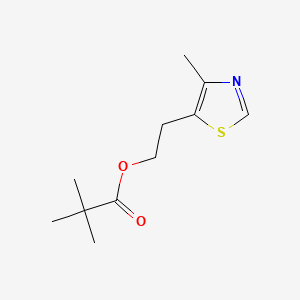
2-Fluoro-6-methoxynaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxynaphthalen-1-OL is an organic compound with the molecular formula C11H9FO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a fluorine and a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxynaphthalen-1-OL can be achieved through several methods. One common approach involves the anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in a mixed nonaqueous solvent . This method ensures excellent yield at room temperature and avoids the formation of polymer on the anode by using pulse electrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical processes. The use of less corrosive fluoride salts and relatively simple equipment makes this method suitable for industrial applications. The process is performed under safe and mild conditions, which is advantageous for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxynaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxynaphthalen-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxynaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) reactions, which are influenced by solvent polarity . This process affects the compound’s photophysical properties and its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxynaphthalen-1-ol: A similar compound without the fluorine atom, used in various chemical and biological applications.
2-Fluoro-3-methoxynaphthalen-1-ol: Another fluorinated derivative with different substitution patterns.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with both naphthalene and indole moieties, studied for its potential pharmaceutical applications.
Uniqueness
2-Fluoro-6-methoxynaphthalen-1-OL is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H9FO2 |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |
Clave InChI |
ZGOFRWRABDXVTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



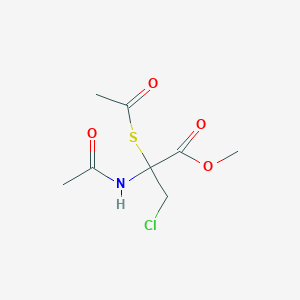
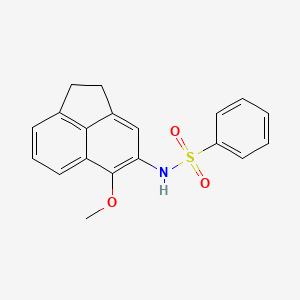
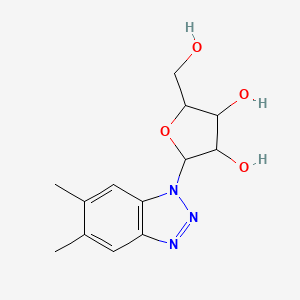
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
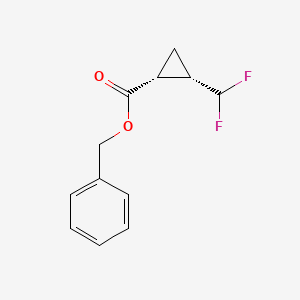
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)

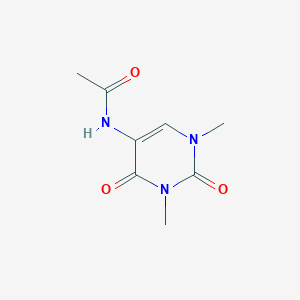
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
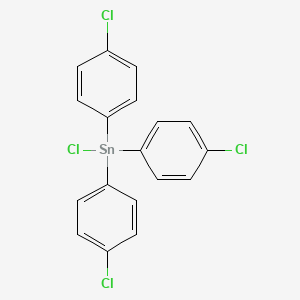

![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
